![molecular formula C10H10BrNO3 B2843442 Methyl 2-((bromoacetyl)amino)benzoate CAS No. 5946-43-0](/img/structure/B2843442.png)
Methyl 2-((bromoacetyl)amino)benzoate
Overview
Description
Scientific Research Applications
- Methyl 2-((bromoacetyl)amino)benzoate serves as a versatile substrate for synthesizing new bioactive molecules. Researchers can use it as a precursor to create compounds with potential pharmaceutical applications . Its unique structure makes it an attractive scaffold for drug development.
- As an active scaffold, this compound can be considered significant for designing novel medical products. Researchers can explore its potential in drug discovery, especially when modifying its structure to enhance specific properties .
- Scientists have investigated the interaction between Methyl 2-((bromoacetyl)amino)benzoate derivatives and transport proteins. For instance, studies involving bovine serum albumin (BSA) have shed light on the nature and mechanisms of these interactions using spectroscopic techniques .
- Methyl 2-((bromoacetyl)amino)benzoate undergoes direct photolysis under UVC and UVB irradiation. Its photodegradation is further accelerated in the presence of hydrogen peroxide (H2O2) . Understanding its degradation pathways is essential for environmental and safety considerations.
- Researchers have used this compound as a substrate in various chemical reactions. For example, it can be synthesized from 2-formyl benzoic acid as an intermediate . Investigating its reactivity and transformations is crucial for organic synthesis.
- Sigma-Aldrich provides Methyl 2-((bromoacetyl)amino)benzoate to early discovery researchers as part of a collection of rare and unique chemicals. However, analytical data for this product may not be available, so buyers should confirm its identity and purity .
Bioactive Molecules Synthesis
Medical Product Preparation
Interaction Studies with Transport Proteins
Photodegradation Studies
Chemical Synthesis and Reactions
Rare and Unique Chemical Collection
properties
IUPAC Name |
methyl 2-[(2-bromoacetyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-15-10(14)7-4-2-3-5-8(7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRCQDXXRNYMAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-bromoacetamido)benzoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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